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Compound of Interest

Compound Name: 3-Bromo-4'-iodobenzophenone

CAS No.: 890098-13-2

Cat. No.: B1292216

Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the strategic selection of building blocks is paramount. 3-Bromo-4'-
iodobenzophenone is a prime example of a multi-functional scaffold, offering chemists a

platform for sequential and site-selective modifications. Its structure, featuring two distinct

halogen atoms on separate phenyl rings and a central ketone linker, provides a rich and

predictable reactivity profile. This guide offers an in-depth exploration of this profile, moving

beyond simple protocols to explain the underlying chemical principles that govern its

transformations. For researchers and drug development professionals, a thorough

understanding of this molecule's capabilities is key to unlocking its full potential in the synthesis

of complex molecular architectures.

Core Physicochemical and Structural
Characteristics
At its core, the reactivity of 3-Bromo-4'-iodobenzophenone is dictated by its structure. The

molecule consists of a 3-bromophenyl group and a 4-iodophenyl group linked by a carbonyl

bridge. This arrangement creates distinct electronic environments and, critically, differentiated

reactivity at the two halogenated positions.
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Caption: Chemical structure of 3-Bromo-4'-iodobenzophenone.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₁₃H₈BrIO PubChem

Molecular Weight 387.01 g/mol PubChem

Appearance Solid (predicted) N/A

CAS Number 187275-73-6 [1]

IUPAC Name
(3-bromophenyl)(4-

iodophenyl)methanone
PubChem

The key to this molecule's utility lies in the differential reactivity of the carbon-iodine (C-I) and

carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, making it

more susceptible to oxidative addition by transition metal catalysts, such as palladium(0). This

distinction is the foundation for achieving chemoselective functionalization.[2][3]

The Core Reactivity: A Tale of Two Halogens
The primary synthetic value of 3-Bromo-4'-iodobenzophenone is its capacity for selective,

sequential cross-coupling reactions. This allows for the controlled, stepwise introduction of

different molecular fragments, a highly desirable feature in multi-step synthesis.

Chemoselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The enhanced

reactivity of the aryl iodide allows for the selective coupling of a boronic acid or ester at the 4'-

position while leaving the 3-bromo position intact.

Causality Behind Experimental Choices:

Catalyst System: A standard Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine

ligand is typically sufficient. The choice of ligand can influence reaction efficiency, but for the

more reactive C-I bond, a simple triphenylphosphine is often adequate.
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Base: A mild base such as sodium or potassium carbonate is used. Its role is to facilitate the

transmetalation step by forming a more nucleophilic boronate species. A mild base is chosen

to prevent potential side reactions involving the carbonyl group.

Temperature: The reaction can often be run at moderate temperatures (e.g., 80-90 °C),

leveraging the high reactivity of the C-I bond and preserving the C-Br bond for a subsequent

transformation.[3]

Figure 1: Simplified Catalytic Cycle of Suzuki Coupling
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Suzuki Coupling at the C-I Position

Objective: To selectively couple an arylboronic acid at the 4'-iodo position.
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Self-Validation: The success of the reaction is validated by LC-MS or ¹H NMR analysis,

which will show the disappearance of the starting material and the appearance of a new

product with a mass corresponding to the coupled product. The persistence of the bromine

atom can be confirmed by mass spectrometry's isotopic pattern.

Materials:

3-Bromo-4'-iodobenzophenone (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.08 eq)

Potassium carbonate (K₂CO₃, 3.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Nitrogen or Argon gas supply

Procedure:

To a flame-dried round-bottom flask, add 3-Bromo-4'-iodobenzophenone, the arylboronic

acid, and K₂CO₃.

Add Pd(OAc)₂ and PPh₃. The use of a pre-catalyst and a separate ligand allows for flexibility,

though a fully formed catalyst like Pd(PPh₃)₄ can also be used.

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical as

the Pd(0) active species is oxygen-sensitive.

Add the degassed dioxane/water solvent mixture via syringe. Degassing the solvent (e.g., by

sparging with nitrogen) prevents catalyst oxidation.

Heat the reaction mixture to 85 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4

hours.

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Once the first coupling is complete, the resulting 3-bromo-4'-aryl-benzophenone can be

subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher

temperature, stronger ligand like SPhos or XPhos) to functionalize the C-Br bond.

Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a staple in medicinal chemistry. The

Buchwald-Hartwig amination provides a reliable method for forming C-N bonds.[4][5] Similar to

the Suzuki reaction, this process can be performed selectively at the C-I bond.

Causality Behind Experimental Choices:

Catalyst System: This reaction typically requires a more specialized catalyst system than

Suzuki coupling. A palladium source (e.g., Pd₂(dba)₃) combined with a sterically hindered

biarylphosphine ligand (e.g., BINAP, Xantphos) is common. The bulky ligand facilitates the

reductive elimination step, which is often the rate-limiting step in C-N coupling.[4]

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to

deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-I Position

Objective: To selectively couple a primary or secondary amine at the 4'-iodo position.

Self-Validation: Reaction progress is monitored by the consumption of the starting material

(via LC-MS). The final product's identity is confirmed by NMR and mass spectrometry,

showing the addition of the amine fragment and the loss of iodine.
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Materials:

3-Bromo-4'-iodobenzophenone (1.0 eq)

Amine (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

Xantphos (0.03 eq)

Sodium tert-butoxide (NaOtBu, 1.4 eq)

Anhydrous Toluene

Nitrogen or Argon gas supply

Procedure:

In a glovebox or under a flow of inert gas, add NaOtBu to an oven-dried flask.

Add the palladium precursor and the ligand, followed by 3-Bromo-4'-iodobenzophenone
and anhydrous toluene.

Add the amine to the mixture.

Seal the flask and heat to 100-110 °C with stirring. The higher temperature is often needed

to drive the catalytic cycle, especially the reductive elimination step.

Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

Cool the reaction to room temperature and quench carefully by adding saturated aqueous

ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined

organic layers with brine.

Dry, filter, and concentrate the organic phase.

Purify the residue via silica gel chromatography.
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Carbonyl Group Reactivity
The benzophenone core contains a ketone that can be manipulated. A common transformation

is its reduction to a secondary alcohol, which can alter the compound's three-dimensional

structure and introduce a hydrogen-bond donor.

Figure 2: Sequential Functionalization Workflow

3-Bromo-4'-iodobenzophenone

Step 1: Suzuki Coupling
(R-B(OH)2, Pd catalyst)

3-Bromo-4'-aryl-benzophenone

Step 2: Carbonyl Reduction
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Final Product:
(3-Bromophenyl)(4'-arylphenyl)methanol
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Caption: A potential two-step synthetic workflow starting from the title compound.

Protocol 3: Reduction of the Carbonyl Group

Objective: To reduce the ketone to a secondary alcohol.

Self-Validation: The reaction is validated by the disappearance of the ketone signal in the ¹³C

NMR spectrum (typically ~195 ppm) and the appearance of a new carbinol proton signal in
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the ¹H NMR spectrum. IR spectroscopy will show the appearance of a broad O-H stretch

(~3400 cm⁻¹).

Materials:

Substituted benzophenone (e.g., from Protocol 1) (1.0 eq)

Sodium borohydride (NaBH₄, 1.5 eq)

Methanol (MeOH)

Dichloromethane (DCM)

Procedure:

Dissolve the benzophenone starting material in a mixture of DCM and MeOH at 0 °C (ice

bath). Methanol is used to activate the NaBH₄ and as a proton source for the resulting

alkoxide.

Slowly add NaBH₄ portion-wise. This is an exothermic reaction, and slow addition maintains

control over the temperature.

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

Monitor by TLC until the starting material is consumed.

Carefully quench the reaction by the slow addition of water to destroy any excess NaBH₄.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the alcohol product.

Purification is often minimal, but silica gel chromatography can be used if necessary.

Safety and Handling
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Like many halogenated aromatic compounds, 3-Bromo-4'-iodobenzophenone and its

relatives should be handled with care.

Table 2: GHS Hazard Information for Structurally Related Compounds

Hazard Statement Description Compound Class Source

H315 Causes skin irritation
3-Bromo-4-

iodobenzonitrile
[6][7]

H319
Causes serious eye

irritation

3-Bromo-4-

iodobenzonitrile
[6][7]

H335
May cause respiratory

irritation

3-Bromo-4-

iodobenzonitrile
[6][7]

H302 Harmful if swallowed 3-Bromo-4-iodoaniline [8]

H312
Harmful in contact

with skin
3-Bromo-4-iodoaniline [8]

Core Handling Recommendations:

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.[6]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[6]

Storage: Store in a cool, dry place away from incompatible materials, with the container

tightly sealed.[9]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion
3-Bromo-4'-iodobenzophenone is a powerful and versatile building block, whose true value is

realized through the strategic and selective manipulation of its functional groups. The

predictable hierarchy of reactivity—C-I bond > C-Br bond—enables chemists to design elegant
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and efficient synthetic routes to complex molecules. By understanding the principles behind

catalyst selection, reaction conditions, and sequential functionalization, researchers can

leverage this scaffold to accelerate the development of novel pharmaceuticals and advanced

materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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